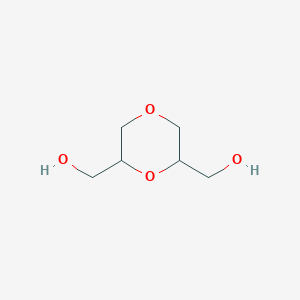

1,4-二氧六环-2,6-二甲醇

描述

1,4-Dioxane is a cyclic ether that serves as a versatile solvent and intermediate in various organic syntheses. Its structure and reactivity have been extensively studied, providing a foundation for understanding derivatives such as 1,4-Dioxane-2,6-dimethanol.

Synthesis Analysis

The synthesis of dioxane derivatives often involves etherification reactions or ring-closure methodologies. For instance, the transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) demonstrates a method for synthesizing dioxane derivatives through C-O bond cleavage at room temperature (Marchetti, Pampaloni, & Zacchini, 2008).

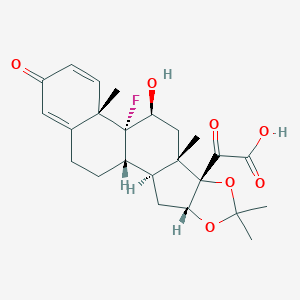

Molecular Structure Analysis

The molecular structure of 1,4-dioxane has been extensively analyzed, revealing that it predominantly adopts a chair conformation due to its stability. Electron-diffraction and theoretical studies confirm this configuration, offering insights into the bond distances and angles that stabilize the structure (Fargher, Hedberg, & Hedberg, 2014).

Chemical Reactions and Properties

Dioxane and its derivatives engage in a variety of chemical reactions, reflecting their reactivity towards different reagents. The formation of cobalt(III)-peroxo complexes with dioxane derivatives illustrates the potential for complexation and redox reactions, highlighting the versatility of dioxane as a ligand (Ohishi et al., 1986).

Physical Properties Analysis

1,4-Dioxane is known for its solvent properties, complete miscibility with water, and relatively stable physical characteristics. Studies on dioxane solutions have provided detailed insights into its behavior in aqueous environments, including solution structure and interactions with water molecules, which are crucial for understanding its physical properties (Nagy, Völgyi, & Takács-Novák, 2008).

Chemical Properties Analysis

The chemical properties of 1,4-dioxane derivatives can be inferred from their reactivity patterns, such as their role as water-structure breakers. This behavior impacts the solvent properties of dioxane, affecting solvation dynamics and interaction with solutes (Mazurkiewicz & Tomasik, 2006).

科学研究应用

合成化学:该化合物已被用作其他化学品的合成中的溶剂。例如,Chang-xin Ming 等人(2011 年)讨论了其在 1,1'-二茂铁二甲醇的最佳合成条件中的使用,从而获得了高产率 (Ming 等人,2011 年).

环境修复:它在挥发性有机化合物 (VOC) 污染场地的清理中得到应用。Eberle 等人(2014 年)重点介绍了在存在氯化溶剂共污染物的情况下,过氧化二硫酸盐 (PAP) 处理对 1,4-二氧六环的活化作用 (Eberle 等人,2014 年).

生物降解研究:Zenker 等人(2003 年)发现 1,4-二氧六环可以作为唯一的碳源和能源进行生物降解,从而在水环境中提供具有成本效益的生物处理工艺 (Zenker 等人,2003 年).

分子结构和行为:Nagy 等人(2008 年)对分子排列和与水的作用进行了研究,其中模拟演示了溶液中二氧六环分子的排列及其与水分子的氢键作用 (Nagy 等人,2008 年).

化学反应和性质:它在各种化学反应中起作用,包括其他化合物的衍生物的生成。Wang 等人(2017 年)描述了一种通过无金属工艺生产 2,3-二取代 1,4-二氧六环衍生物的方法 (Wang 等人,2017 年).

对水结构的影响:Mazurkiewicz 和 Tomasik(2006 年)研究了 1,4-二氧六环如何作为水结构破坏剂,影响水的分子结构 (Mazurkiewicz 和 Tomasik,2006 年).

安全和危害

属性

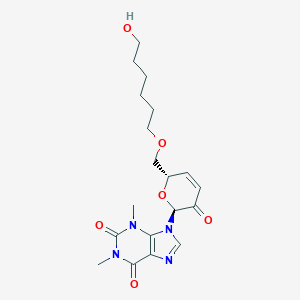

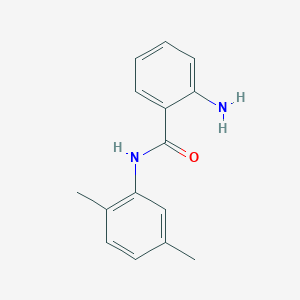

IUPAC Name |

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane-2,6-dimethanol | |

CAS RN |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)